

A Comprehensive Technical Guide to Baumycin A1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological context of Baumycin A1, an anthracycline antibiotic. The information is compiled to support research and development efforts in oncology and medicinal chemistry.

Chemical Structure and Properties

Baumycin A1 is a member of the baumycin complex, which are analogs of the potent chemotherapeutic agent daunorubicin. The structure of Baumycin A1 was first elucidated by Takahashi et al. in 1977.[1] It is produced by strains of Streptomyces.

The chemical structure of Baumycin A1 is defined by the following SMILES notation: OC1=C(C(C2=CC=CC(OC)=C2C3=O)=O)C3=C(O)C4=C1C--INVALID-LINK--=O) (O)C[C@@H]4O[C@H]5C--INVALID-LINK--C)OC(CC(O)C)OC(C)CO)N

Physicochemical Properties

A summary of the key quantitative data for Baumycin A1 is presented in the table below. These values have been calculated based on its chemical structure.



Property	Value
Molecular Formula	C34H41NO14
Molecular Weight	687.69 g/mol
Canonical SMILES	OC1=C(C(C2=CC=CC(OC)=C2C3=O)=O)C3=C (O)C4=C1CINVALID-LINK (O)C[C@@H]4O[C@H]5CINVALID-LINK C)OC(CC(O)C)OC(C)CO">C@@HN
IUPAC Name	(8S,10S)-10-[[(2R,4S,5S,6S)-4-amino-5-[(2S)-2- [(2S)-2-hydroxypropoxy]propanoxy]-6- methyloxan-2-yl]oxy]-8-(2- hydroxyacetyl)-6,8,11-trihydroxy-1-methoxy- 7,8,9,10-tetrahydronaphthacene-5,12-dione
CAS Number	64314-28-9

Biological Activity and Mechanism of Action

As a daunorubicin analog, Baumycin A1 is classified as an antitumor antibiotic.[1] Anthracyclines, the class of compounds to which Baumycin A1 belongs, are well-established as potent antineoplastic agents. Their primary mechanism of action involves the intercalation into DNA, thereby inhibiting the synthesis of nucleic acids, and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the induction of apoptosis in rapidly dividing cancer cells.

While specific quantitative biological activity data, such as IC50 values against various cancer cell lines, are not readily available in the public domain for Baumycin A1, its structural similarity to daunorubicin suggests a comparable spectrum of activity against leukemias and solid tumors. Further research is required to fully characterize the cytotoxic profile of Baumycin A1.

Experimental Protocols

The following outlines a generalized experimental protocol for the isolation and characterization of Baumycin A1 from a producing microorganism, based on common methodologies for anthracycline antibiotics.



3.1. Fermentation and Isolation

- Cultivation of Microorganism: A Baumycin-producing strain of Streptomyces is cultured in a
 suitable liquid fermentation medium under aerobic conditions. The medium typically contains
 a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral
 salts. The fermentation is carried out for a period of several days to allow for the
 accumulation of the antibiotic.
- Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The Baumycin complex is then extracted from the mycelium and/or the supernatant using an organic solvent such as ethyl acetate or chloroform.
- Purification: The crude extract is concentrated under reduced pressure. The separation of
 the individual baumycins, including Baumycin A1, is typically achieved through
 chromatographic techniques. This may involve column chromatography on silica gel or other
 stationary phases, followed by preparative thin-layer chromatography (TLC) or highperformance liquid chromatography (HPLC) to obtain the pure compound.

3.2. Structural Characterization

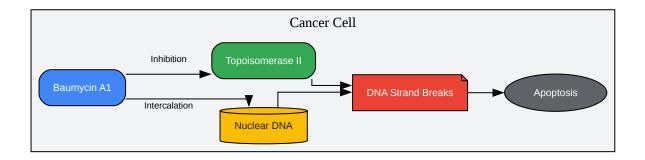
The elucidation of the chemical structure of Baumycin A1 involves a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to
 determine the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques
 (e.g., COSY, HMQC, HMBC) are employed to establish the connectivity of atoms and the
 stereochemistry of the molecule.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the anthracycline core.



Signaling Pathway and Workflow Visualization

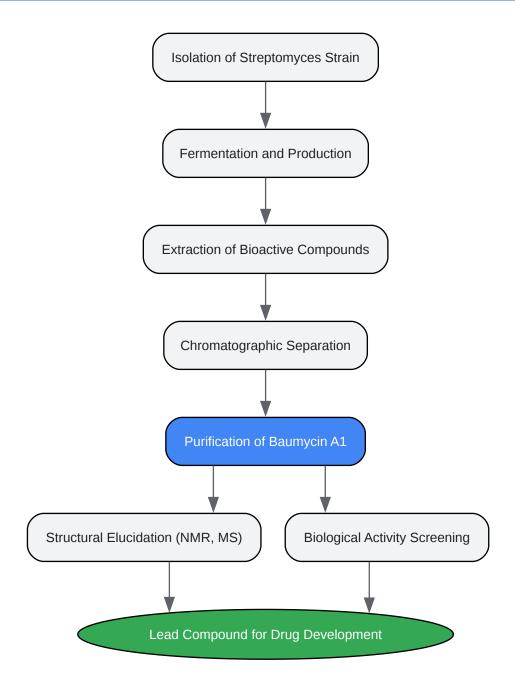
The following diagrams illustrate the general mechanism of action for anthracyclines and a typical workflow for the discovery and characterization of novel antibiotics like Baumycin A1.



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General mechanism of action for anthracyclines.





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Workflow for antibiotic discovery and characterization.

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References

- 1. Bafilomycin A1 | C35H58O9 | CID 6436223 PubChem [pubchem.ncbi.nlm.nih.gov]
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 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1196151#what-is-the-chemical-structure-of-baumycin-a1]

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